molecular formula C11H13NO B2746500 N-苯基戊-4-烯酰胺 CAS No. 58804-62-9

N-苯基戊-4-烯酰胺

货号 B2746500
CAS 编号: 58804-62-9
分子量: 175.231
InChI 键: WXEGFZIFQSDJQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of enamides, which includes compounds like “N-phenylpent-4-enamide”, has been discussed in several papers . One approach involves the dehydrogenation of amides . Another method involves a phosphine-mediated reductive acylation of oximes .

科学研究应用

合成和异构化

N-苯基戊-4-烯酰胺属于烯酰胺类,在化学合成和异构化中起着至关重要的作用。它用于 N-烯丙基酰胺的异构化,以形成具有出色几何控制的几何定义的二、三和四取代烯酰胺。此过程在顺式邻位氨基醇和四取代α-硼基酰胺配合物的合成中至关重要,突出了 N-苯基戊-4-烯酰胺衍生物在有机合成中的原子经济性和多功能性 (Trost 等人,2017)

药物化学

在药物化学中,N-苯基戊-4-烯酰胺衍生物表现出有效的生物活性。一系列环取代的 N-芳基肉桂酰苯胺与 N-苯基戊-4-烯酰胺在结构上相关,已被合成并针对各种细菌菌株和结核分枝杆菌进行了测试。一些衍生物对 MRSA 分离株的活性高于常用的抗生素,如氨苄西林。此外,这些化合物表现出显着的抗炎潜力,优于肉桂酸,表明 N-苯基戊-4-烯酰胺衍生物具有治疗前景 (Kos 等人,2020)

化学合成和环化

N-苯基戊-4-烯酰胺及其衍生物是合成复杂有机化合物的关键中间体。它们用于噻唑、恶唑和其他杂环化合物的合成,展示了它们在有机合成中的多功能性。例如,2,4,5-三取代噻唑和 2-苯基-4,5-取代恶唑的合成涉及使用烯酰胺作为前体,证明了它们在构建分子复杂性和引入官能团中的关键作用 (Kumar 等人,2013)

属性

IUPAC Name

N-phenylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEGFZIFQSDJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of oxalyl chloride (2.0 M in CH2Cl2, 11.5 mL, 23.1 mmol) in CH2Cl2 (100 mL) and DMF (1 drop) at 0° C. was added 4-pentenoic acid (2.25 mL, 22.0 mmol). This was allowed to warm to ambient temperature. Upon cessation of gas evolution, the mixture was returned to 0° C. and a solution of aniline (2.00 mL, 22.0 mmol) and TEA (6.72 mL, 26.3 mmol) in CH2Cl2 (5 mL) was added dropwise. After warming to ambient temperature, the reaction was allowed to proceed for 3 h. The mixture was concentrated under reduced pressure, and then partitioned between HCl (1 N, 10 mL) and EtOAc (30 mL) and the layers separated. The aqueous portion was extracted with EtOAc (3×15 mL) and the organic layers combined, washed with brine, dried over MgSO4, and filtered. Concentration under reduced pressure gave a yellowish solid, which was recrystallized with toluene to obtain 42 as white crystals (1.97 g, 11.24 mmol, 51%). TLC Rf 0.68 (50% EtOAc/hexanes); 1H-NMR (300 MHz, CDCl3) δ 7.49 (d, 2H), 7.29 (t, 2H), 7.08 (t, 1H), 5.88 (m, 1H), 5.10 (dd, 2 H), 4.42 (br s, 4 H).
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
6.72 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。